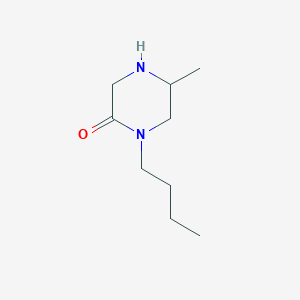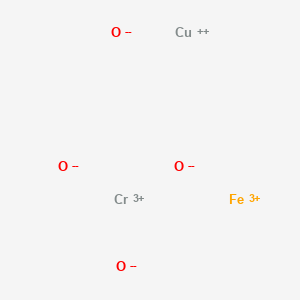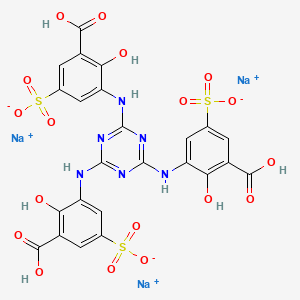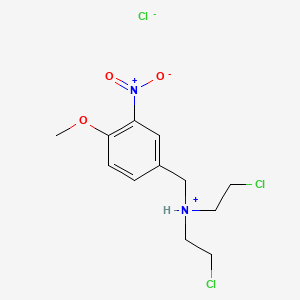
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups, a methoxy group, and a nitro group attached to a benzylamine backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzylamine to introduce the nitro group. This is followed by the alkylation of the amine group with 2-chloroethyl chloride under basic conditions to form the bis(2-chloroethyl) derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize the efficiency of the production process.
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as amines, thiols, or alcohols.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include hydroxyl or carbonyl derivatives of the original compound.
科学研究应用
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on cellular processes, including its role as an alkylating agent that can modify DNA and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication and cell division.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: Another alkylating agent with similar properties but different substituents.
N,N-Bis(2-chloroethyl)amine: Lacks the methoxy and nitro groups, resulting in different reactivity and applications.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, particularly for brain tumors.
Uniqueness
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride is unique due to the presence of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
77905-51-2 |
|---|---|
分子式 |
C12H17Cl3N2O3 |
分子量 |
343.6 g/mol |
IUPAC 名称 |
bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C12H16Cl2N2O3.ClH/c1-19-12-3-2-10(8-11(12)16(17)18)9-15(6-4-13)7-5-14;/h2-3,8H,4-7,9H2,1H3;1H |
InChI 键 |
KQBVNBUWPUIXDB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



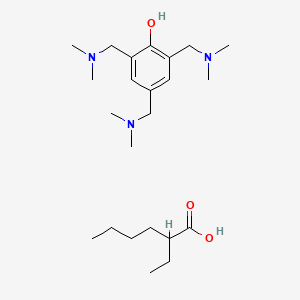
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
